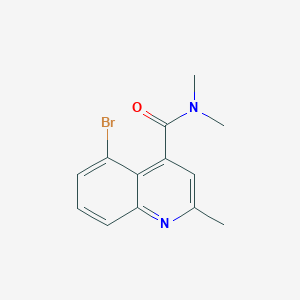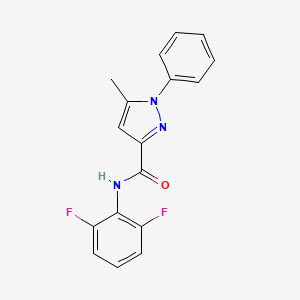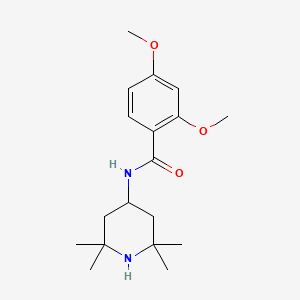![molecular formula C15H20N4O2 B7629277 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring linked to an oxadiazole moiety, which is known for its diverse biological activities. The presence of the methoxyphenyl group further enhances its pharmacological properties, making it a promising candidate for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole typically involves a multi-step process:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxyphenylamine with ethylene glycol to form 1-(3-methoxyphenyl)piperazine.
Oxadiazole Ring Formation: The piperazine intermediate is then reacted with acyl hydrazide under cyclization conditions to form the 1,3,4-oxadiazole ring.
Final Coupling: The final step involves the coupling of the oxadiazole ring with a methylating agent to introduce the methyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Aplicaciones Científicas De Investigación
2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound is known to bind to G-protein-coupled receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various therapeutic effects, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: Used for the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
Uniqueness
2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole stands out due to its unique combination of the oxadiazole and piperazine moieties, which confer distinct pharmacological properties. Its methoxyphenyl group further enhances its activity, making it a versatile compound for various therapeutic applications.
This detailed overview highlights the significance of this compound in scientific research and its potential for future drug development
Propiedades
IUPAC Name |
2-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12-16-17-15(21-12)11-18-6-8-19(9-7-18)13-4-3-5-14(10-13)20-2/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMYSGAEQDZHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
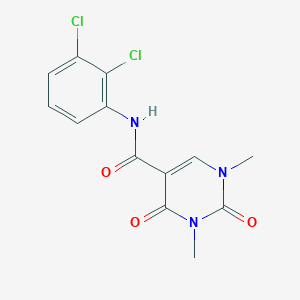
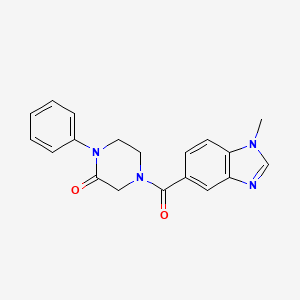
![2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7629207.png)
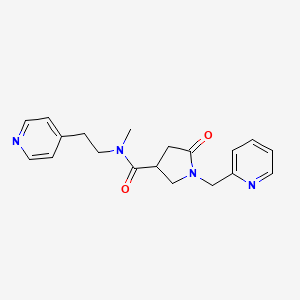
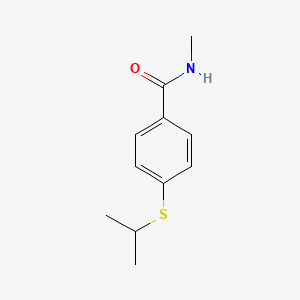
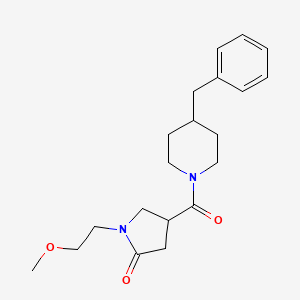
![1,3-dimethyl-2,4-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7629256.png)
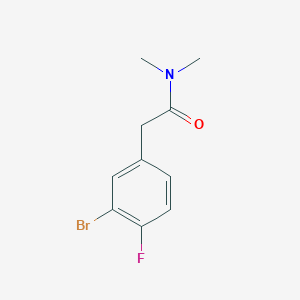
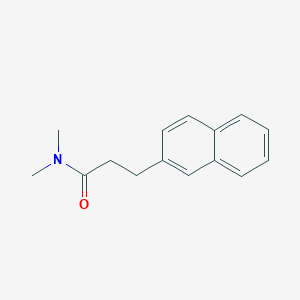
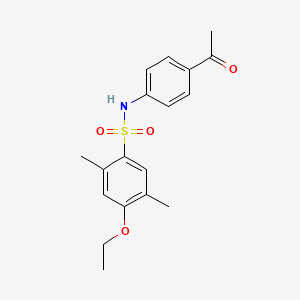
![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)
